L-Glucose

Catalog No.
S532951
CAS No.
921-60-8
M.F
C6H12O6
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Glucose

CAS Number

921-60-8

Product Name

L-Glucose

IUPAC Name

(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanal

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m1/s1

InChI Key

GZCGUPFRVQAUEE-VANKVMQKSA-N

SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

Anhydrous Dextrose, D Glucose, D-Glucose, Dextrose, Dextrose, Anhydrous, Glucose, Glucose Monohydrate, Glucose, (alpha-D)-Isomer, Glucose, (beta-D)-Isomer, Glucose, (DL)-Isomer, Glucose, (L)-Isomer, L Glucose, L-Glucose, Monohydrate, Glucose

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Isomeric SMILES

C([C@@H]([C@@H]([C@H]([C@@H](C=O)O)O)O)O)O

Description

The exact mass of the compound L-(−)-Glucose is 180.0634 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents. It belongs to the ontological category of L-glucose in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

([1] The Use of L-Glucose in Cancer Diagnosis: Results from In Vitro and In Vivo Studies, )

  • L-glucose based fluorescent probes: Scientists have developed fluorescent probes by attaching a fluorescent tag to L-glucose molecules. These probes can be taken up by cancer cells, making the cancer cells light up under specific light conditions [1]. This approach holds promise for non-invasive imaging techniques to detect and visualize tumors.

([1] The Use of L-Glucose in Cancer Diagnosis: Results from In Vitro and In Vivo Studies, )

Important to Note:

  • Research on L-glucose in cancer diagnosis is still in its early stages. More studies are needed to validate its effectiveness and optimize its use in clinical settings.
  • The potential biological effects of L-glucose on cancer cells themselves are not yet fully understood and require further investigation.

L-Glucose is an organic compound with the chemical formula C₆H₁₂O₆, classified as an aldohexose monosaccharide. It is the enantiomer of the more prevalent D-glucose, meaning it has the same molecular formula but differs in the spatial arrangement of atoms. Unlike D-glucose, which is naturally occurring and metabolically active in living organisms, L-glucose does not occur naturally and is synthesized in laboratories. While it shares a similar taste profile with D-glucose, it cannot be utilized as an energy source by most organisms due to its inability to be phosphorylated by hexokinase, a key enzyme in glucose metabolism .

L-glucose cannot be used by most cells as an energy source because the first enzyme in the glycolysis pathway (hexokinase) cannot recognize its L-configuration and phosphorylate it []. However, some bacteria possess enzymes specifically adapted to utilize L-glucose [].

Research suggests L-glucose derivatives, like L-glucose pentaacetate, might stimulate insulin release, potentially having therapeutic value for type 2 diabetes. Additionally, L-glucose exhibits laxative effects and is being explored as a colon cleanser []. More research is needed to fully understand these mechanisms.

Typical of sugars, including oxidation, reduction, and glycosylation. Notably, it can be converted into different derivatives through specific reactions:

  • Oxidation: L-glucose can be oxidized to produce L-gluconic acid.
  • Reduction: It can be reduced to form L-sorbitol.
  • Glycosylation: L-glucose can participate in glycosylation reactions to form glycosides.

The structural transformations are similar to those of D-glucose but may exhibit different kinetics and thermodynamics due to the stereochemistry involved .

L-Glucose's unique properties make it a candidate for various applications:

  • Food Industry: Although proposed as a sweetener for diabetic patients, high production costs have hindered its commercialization.
  • Pharmaceuticals: Potential use in developing treatments for metabolic disorders due to its insulin-stimulating properties.
  • Research: Utilized in studies exploring sugar metabolism and enzyme specificity due to its non-metabolizable nature .

L-Glucose can be synthesized through several methods, primarily involving the conversion of D-glucose. Notable synthesis techniques include:

  • Felkin–Anh Kiliani Reaction: This method involves diastereoselective addition of cyanide to the aldehyde form of D-glucose followed by hydrolysis and reduction steps .
  • Oxidative Decarboxylation: Utilizing lead(IV) tetraacetate for oxidative decarboxylation at specific carbon positions allows for the conversion of D-sugars into L-sugars .
  • Protection-Deprotection Strategies: Protecting groups are used to facilitate selective reactions that ultimately yield L-glucose from D-glucose precursors .

L-Glucose shares similarities with other sugars but is unique due to its stereochemistry and metabolic inactivity in most organisms. Here are some comparable compounds:

CompoundStructureMetabolic ActivityUnique Properties
D-GlucoseC₆H₁₂O₆Metabolically activePrimary energy source for cells
D-FructoseC₆H₁₂O₆Metabolically activeFound in fruits; sweeter than glucose
L-GalactoseC₆H₁₂O₆Metabolically activeComponent of lactose
D-MannoseC₆H₁₂O₆Metabolically activeInvolved in glycoprotein synthesis
D-XyloseC₅H₁₀O₅Metabolically activeImportant in plant polysaccharides

L-Glucose stands out primarily because it cannot be utilized by most living organisms as an energy source and has limited natural occurrence compared to its D-isomer counterparts .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

180.06338810 g/mol

Monoisotopic Mass

180.06338810 g/mol

Heavy Atom Count

12

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

02833ISA66

MeSH Pharmacological Classification

Sweetening Agents

Other CAS

921-60-8

Wikipedia

L-Glucose

Dates

Modify: 2023-08-15

A Natural Way to Stay Sweet, NASA, retrieved 2009-09-02.

Sasajima, K.; Sinskey, A. (1979). "Oxidation of l-glucose by a Pseudomonad". Biochimica et Biophysica Acta (BBA) - Enzymology. 571 (1): 120–126. doi:10.1016/0005-2744(79)90232-8. PMID 40609.

Malaisse, W. J. (1998), "The riddle of L-glucose pentaacetate insulinotropic action", Int. J. Mol. Med., 2 (4): 383–88, doi:10.3892/ijmm.2.4.383, PMID 9857221, archived from the original on 2011-07-16.

Raymer, Geoffrey S.; Hartman, Donald E.; Rowe, William A.; Werkman, Robert F.; Koch, Kenneth L. (2003), "An open-label trial of L-glucose as a colon-cleansing agent before colonoscopy", Gastrointest. Endosc., 58 (1): 30–35, doi:10.1067/mge.2003.293, PMID 12838217

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